
methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound that features a tetrahydroisoquinoline core, a piperidine ring, and a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroisoquinoline intermediate.
Methanesulfonylation: The methanesulfonyl group is introduced by reacting the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the tetrahydroisoquinoline core.
Reduction: Reduction reactions can target the carbonyl groups and the methanesulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating binding to nucleophilic sites on proteins. The piperidine ring and tetrahydroisoquinoline core contribute to the overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methylbenzoate: This compound shares the methanesulfonylpiperidine moiety but differs in the core structure.
Methyl 1-(1-methanesulfonylpiperidine-4-amido)cyclohexane-1-carboxylate: Similar in having the methanesulfonylpiperidine group but with a cyclohexane core.
Methyl 3-chloro-6-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-2-carboxylate: Contains the methanesulfonylpiperidine group but with a benzothiophene core.
Uniqueness: : The uniqueness of methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its combination of the tetrahydroisoquinoline core with the methanesulfonylpiperidine moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 7-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-18(23)20-8-5-13-3-4-16(11-15(13)12-20)19-17(22)14-6-9-21(10-7-14)27(2,24)25/h3-4,11,14H,5-10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHGYMVLRWPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2621609.png)
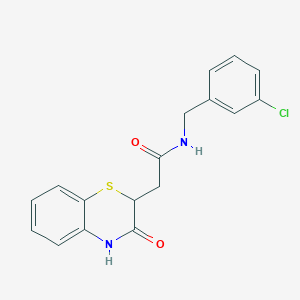
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2621611.png)
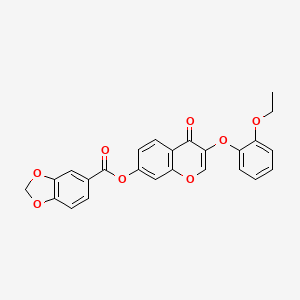
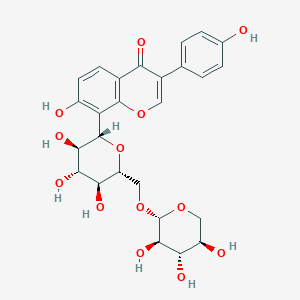
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)
![4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2621621.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2621623.png)
![2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2621627.png)
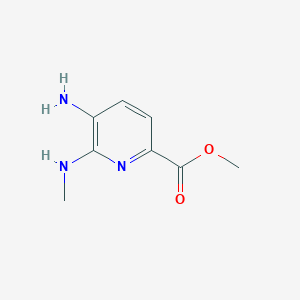
![N-(2,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2621630.png)
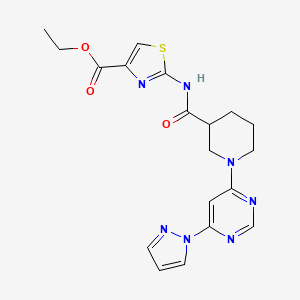
![7-CHLORO-N-(3-ETHOXYPROPYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2621632.png)
